

long-term stability of lyophilized ACTH (1-14) tfa

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Compound of Interest

Compound Name: *Acth (1-14) tfa*

Cat. No.: *B15615902*

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Technical Support Center: ACTH (1-14) TFA

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability and handling of lyophilized **ACTH (1-14) TFA**.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized **ACTH (1-14) TFA** for long-term stability?

A1: For optimal long-term stability, lyophilized **ACTH (1-14) TFA** should be stored in a desiccated environment at -20°C or -80°C, protected from light. Under these conditions, the peptide is expected to be stable for several years. To prevent degradation from moisture, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.

Q2: What is the expected shelf-life of lyophilized **ACTH (1-14) TFA**?

A2: While specific long-term quantitative stability data for **ACTH (1-14) TFA** is not extensively published, general data for lyophilized peptides suggest high stability. For critical applications, it is recommended to perform in-house stability assessments.

Table 1: General Long-Term Storage Recommendations for Lyophilized Peptides

Storage Temperature	Expected Stability	Key Considerations
-80°C	Several years	Recommended for longest-term storage.
-20°C	Several years	Suitable for long-term storage.
4°C	Weeks to months	Not recommended for long-term storage.
Room Temperature	Days to weeks	Avoid for storage; suitable for short-term handling. [1]

Q3: What are the primary degradation pathways for **ACTH (1-14) TFA**?

A3: The amino acid sequence of ACTH (1-14) is Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly. The primary degradation pathways are:

- **Oxidation:** The methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation, which can be accelerated by exposure to air and certain storage conditions. This results in the formation of methionine sulfoxide (+16 Da mass shift) or other oxidation products.
- **Hydrolysis:** Peptide bonds can undergo hydrolysis over time, especially if the lyophilized powder is exposed to moisture.
- **Pyroglutamate Formation:** While less common for peptides with an N-terminal serine, the glutamic acid (Glu) residue could potentially cyclize, though this is more prevalent with N-terminal glutamine.

Q4: How should I reconstitute lyophilized **ACTH (1-14) TFA**?

A4: Proper reconstitution is critical for maintaining the peptide's integrity and biological activity. A general procedure is outlined in the Experimental Protocols section. The choice of solvent depends on the experimental requirements. For many applications, sterile, purified water or a buffer such as phosphate-buffered saline (PBS) at a neutral pH is suitable. For peptides with solubility challenges, the addition of a small amount of an organic solvent like acetonitrile or DMSO may be necessary.

Q5: How stable is **ACTH (1-14) TFA** once it is in solution?

A5: The stability of peptides in solution is significantly lower than in their lyophilized form. For reconstituted **ACTH (1-14) TFA**, it is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Troubleshooting Guides

Issue 1: The lyophilized **ACTH (1-14) TFA** powder is difficult to dissolve.

- Possible Cause: The peptide may have poor solubility in the chosen solvent due to its amino acid composition.
- Troubleshooting Steps:
 - Sonication: Use a bath sonicator in short bursts to aid dissolution.
 - Gentle Warming: Briefly warm the solution to no more than 40°C.
 - Change Solvent: If dissolving in water or buffer is unsuccessful, try adding a small amount of an organic solvent like acetonitrile or DMSO (ensure compatibility with your assay). First, dissolve the peptide in a small volume of the organic solvent, then slowly add the aqueous buffer to the desired concentration.
 - pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility. For ACTH (1-14), which has a net positive charge at neutral pH due to Lys and Arg residues, solubility is generally good in acidic conditions.

Issue 2: Loss of biological activity in my experiments.

- Possible Cause 1: Improper storage of the lyophilized or reconstituted peptide.
- Troubleshooting Steps:
 - Ensure the lyophilized peptide has been stored at -20°C or -80°C and protected from light and moisture.

- Avoid repeated freeze-thaw cycles of the reconstituted peptide solution. Prepare single-use aliquots.
- Use a fresh vial of lyophilized peptide to prepare a new stock solution.
- Possible Cause 2: Degradation of the peptide.
- Troubleshooting Steps:
 - Analyze the purity of your peptide stock solution using HPLC (see Experimental Protocol 2). The presence of multiple peaks may indicate degradation.
 - Confirm the molecular weight of the peptide using mass spectrometry (see Experimental Protocol 3) to check for modifications such as oxidation.

Issue 3: Unexpected peaks in the HPLC chromatogram.

- Possible Cause: Peptide degradation or impurities from synthesis.
- Troubleshooting Steps:
 - Analyze a freshly prepared solution from a new vial of lyophilized peptide.
 - If the unexpected peaks persist, they may be synthesis-related impurities.
 - If the peaks appear or increase in size over time, this indicates degradation. Collect the fractions corresponding to the unexpected peaks and analyze them by mass spectrometry to identify the degradation products.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized **ACTH (1-14) TFA**

- Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of moisture inside the vial.
- Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

- **Solvent Addition:** Using a sterile syringe or pipette, add the desired volume of sterile, purified water or an appropriate buffer (e.g., PBS, pH 7.4). The choice of solvent and final concentration should be guided by the requirements of your experiment.
- **Dissolution:** Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If necessary, use sonication in a water bath for short intervals.
- **Verification:** Visually inspect the solution to ensure it is clear and free of particulates.
- **Storage of Solution:** For immediate use, keep the solution on ice. For longer-term storage, aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of **ACTH (1-14) TFA** using reverse-phase HPLC. Optimization may be required.

- **Instrumentation:** An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- **Mobile Phase B:** 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- **Procedure:**
 - Prepare a sample of reconstituted **ACTH (1-14) TFA** at a concentration of approximately 1 mg/mL in Mobile Phase A.
 - Filter the sample through a 0.22 µm syringe filter before injection.
 - Equilibrate the C18 column with the initial mobile phase conditions.
 - Inject 10-20 µL of the sample.
 - Run a linear gradient elution as described in Table 2.
 - Monitor the elution profile at 214 nm or 280 nm.

- Calculate purity by integrating the peak areas. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Table 2: Example HPLC Gradient for **ACTH (1-14) TFA** Analysis

Time (minutes)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0	95	5	1.0
25	35	65	1.0
30	5	95	1.0
35	5	95	1.0
36	95	5	1.0
40	95	5	1.0

Protocol 3: Characterization of Degradation Products by Mass Spectrometry (MS)

This protocol outlines a general approach for identifying **ACTH (1-14) TFA** and its degradation products using LC-MS/MS.

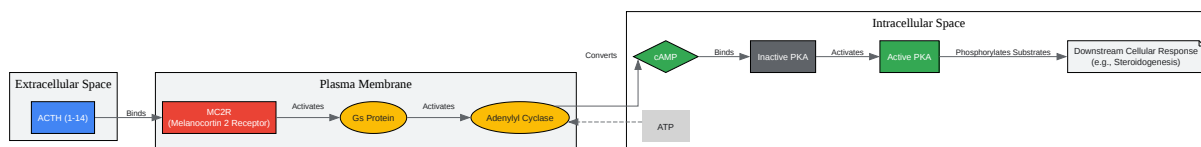
- Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- LC Conditions: Use the HPLC conditions described in Protocol 2, or a compatible micro-flow or nano-flow LC system for higher sensitivity.
- MS Parameters:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Range: m/z 300-2000.
 - Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS fragmentation of the most abundant precursor ions.
- Procedure:

- Inject the sample onto the LC-MS/MS system.
- Acquire the full MS spectrum to identify the m/z of the intact peptide and any potential degradation products. The theoretical monoisotopic mass of ACTH (1-14) is approximately 1679.8 Da. The TFA salt will add to the overall mass.
- Analyze the MS/MS fragmentation spectra to confirm the peptide sequence and identify the site of any modifications.

Table 3: Common Degradation Products of ACTH (1-14) and their Mass Shifts

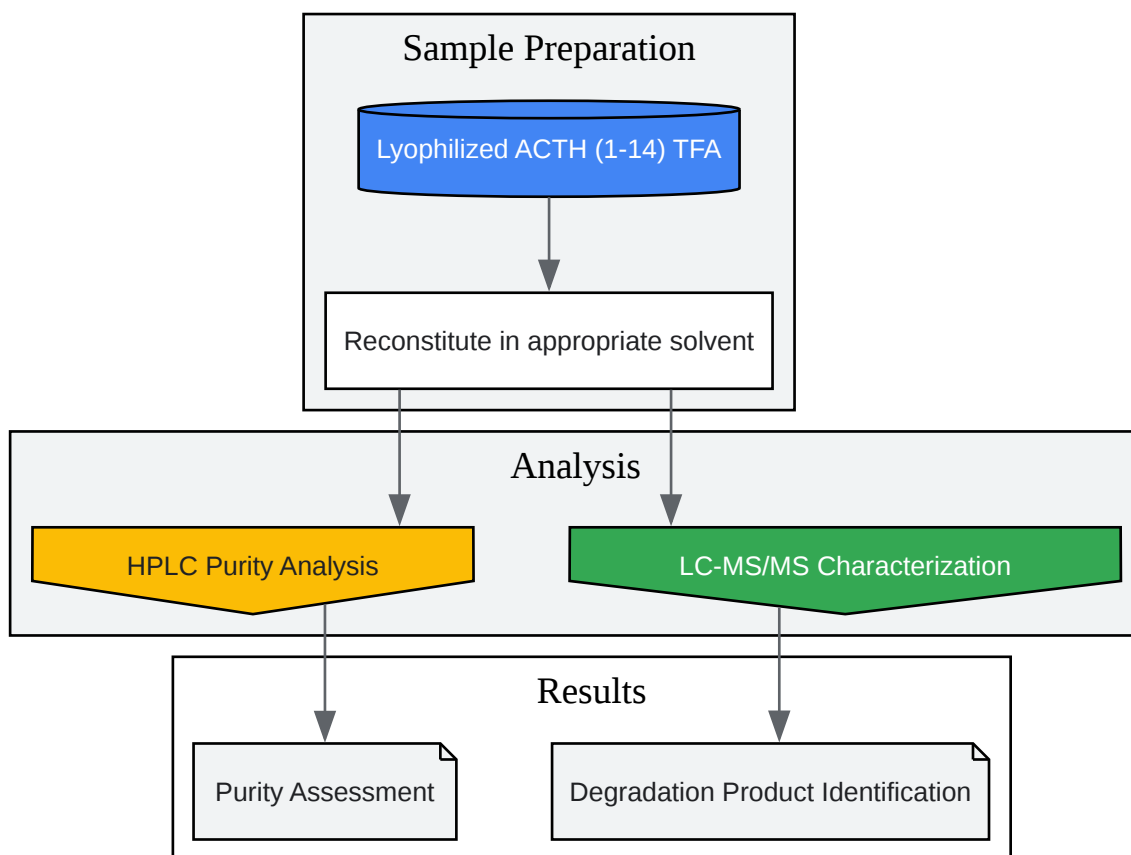
Degradation Product	Mass Shift (Da)	Description
Methionine Oxidation	+16	Addition of one oxygen atom to the methionine residue.
Tryptophan Oxidation	+16 or +32	Addition of one or two oxygen atoms to the tryptophan residue.
Hydrolysis	+18	Cleavage of a peptide bond with the addition of a water molecule.

Visualizations



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Caption: ACTH (1-14) signaling pathway in target cells.



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Caption: Experimental workflow for stability assessment.

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References

- 1. EP3973978A1 - Methods of modulating corticosteroid response - Google Patents [patents.google.com]

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